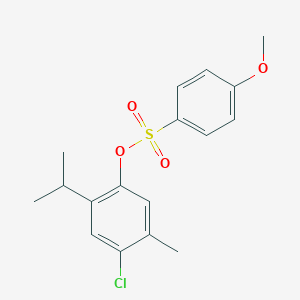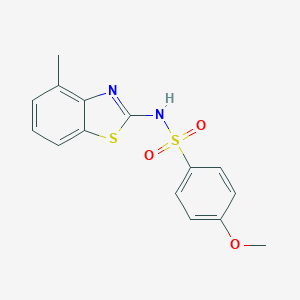![molecular formula C14H22N2O B310291 N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310291.png)
N-[4-(diethylamino)-2-methylphenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)-2-methylphenyl]propanamide, commonly known as Lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures. Lidocaine is a member of the amide class of local anesthetics and is chemically similar to other local anesthetics such as bupivacaine and ropivacaine. Lidocaine is a white, crystalline powder that is soluble in water and alcohol.
Mécanisme D'action
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the generation and conduction of nerve impulses. This results in a loss of sensation in the area where Lidocaine is applied.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Lidocaine can also cause a decrease in heart rate and cardiac output. In addition, Lidocaine can cause muscle relaxation and can inhibit the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine has a number of advantages for use in lab experiments. It is a well-established local anesthetic and antiarrhythmic drug, and its mechanism of action is well understood. Lidocaine is also readily available and relatively inexpensive. However, Lidocaine does have some limitations for use in lab experiments. It can be toxic at high doses, and its effects can vary depending on the route of administration and the concentration used.
Orientations Futures
There are a number of future directions for research on Lidocaine. One area of research is the development of new formulations of Lidocaine that can be used for the treatment of neuropathic pain and chronic pain. Another area of research is the development of new local anesthetics that have fewer side effects than Lidocaine. Additionally, research is ongoing to better understand the mechanism of action of Lidocaine and to identify new targets for local anesthetic drugs.
Méthodes De Synthèse
Lidocaine can be synthesized by the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(diethylamino)acetamide, which is then hydrogenated to form Lidocaine.
Applications De Recherche Scientifique
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. Lidocaine is also used as an antiarrhythmic drug for the treatment of ventricular arrhythmias. In addition, Lidocaine has been studied for its potential use in the treatment of neuropathic pain, postoperative pain, and chronic pain.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N-[4-(diethylamino)-2-methylphenyl]propanamide |
InChI |
InChI=1S/C14H22N2O/c1-5-14(17)15-13-9-8-12(10-11(13)4)16(6-2)7-3/h8-10H,5-7H2,1-4H3,(H,15,17) |
Clé InChI |
LYCZQBDIDVPVQB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
SMILES canonique |
CCC(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



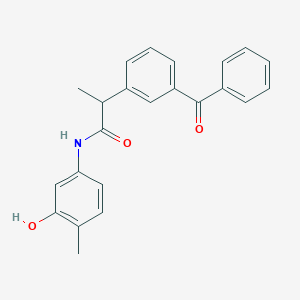
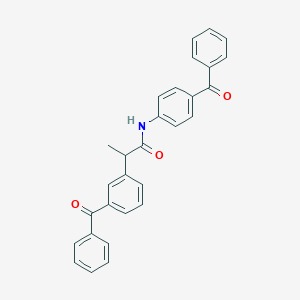
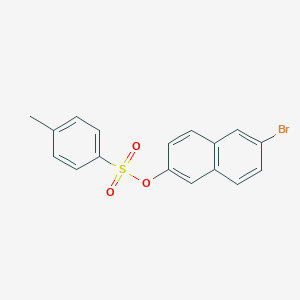

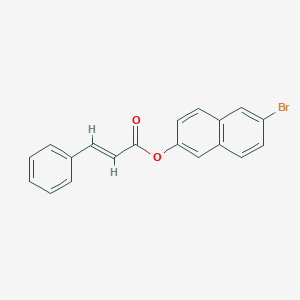
![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)
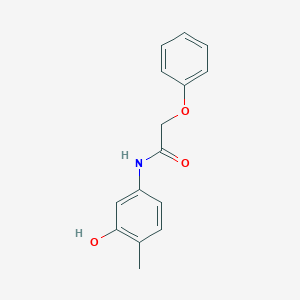
![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)

